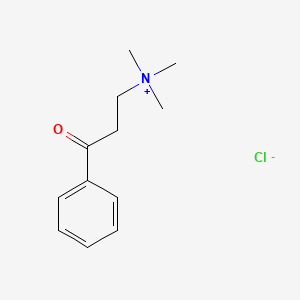

(2-Benzoylethyl)trimethylammonium chloride

Vue d'ensemble

Description

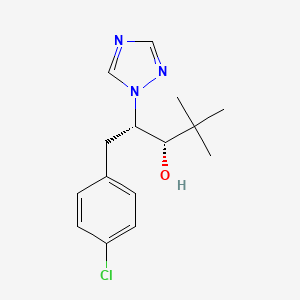

“(2-Benzoylethyl)trimethylammonium chloride” (BETA) is a keto analog of acetylcholine . It was synthesized and studied as an inhibitor of human placental choline acetyltransferase (ChA) . It is a potent inhibitor of ChA with an IC50 of 3.1 X 10 (-6) M .

Synthesis Analysis

BETA was synthesized and studied as an inhibitor of human placental choline acetyltransferase . The synthesis process was not detailed in the available resources.Chemical Reactions Analysis

BETA is a potent inhibitor of ChA . The inhibition was rapid in onset and was slowly reversible . BETA was noncompetitive with respect to both substrates of ChA, acetyl-CoA and choline . On prolonged storage (several days at 37 degrees C and pH 7.4), solutions of BETA decomposed partially into trimethylamine and vinylphenylketone .Applications De Recherche Scientifique

Inhibitor of Human Placental Choline Acetyltransferase

(2-Benzoylethyl)trimethylammonium chloride (BETA) has been studied for its role as an inhibitor of human placental choline acetyltransferase (ChA). BETA is a potent inhibitor of ChA, demonstrating rapid onset of inhibition and slow reversibility. It exhibits selectivity in inhibiting ChA over acetylcholinesterase and cholinesterase, and shows negligible activity at muscarinic and nicotinic receptors at concentrations that fully inhibit ChA. Its stability and selectivity make it distinct from other ChA inhibitors (Rowell, Chaturvedi, & Sastry, 1978).

Application in Capillary Electrophoresis

BETA has been used in the surface-initiated polymerization of cationic monomers on the inner surfaces of silica capillaries, enhancing capillary electrophoresis. The polymerized BETA coating on capillaries provided excellent repeatability and reproducibility in capillary electrophoresis, enabling reliable separation of proteins and β-blockers, as well as high- and low-density lipoprotein particles (Witos et al., 2013).

Eutectic Mixture Preparation

In the preparation of eutectic mixtures, BETA and other ammonium-based chloride compounds have been investigated for their potential to react with urea through complexation. This research highlights the role of functional groups in influencing the thermal properties of the resulting eutectic mixtures, providing insight into complexation chemistry relevant to eutectic mixture production (Shamsuri, 2011).

Role in Human Placental Amino Acid Uptake

BETA, as a ChA inhibitor, affects the uptake of amino acids in human placental villi. It has been observed that BETA and other related inhibitors can influence the uptake of alpha-aminoisobutyric acid by the placental tissue, indicating a potential link between acetylcholine synthesis and amino acid transport in the human placenta (Rowell & Sastry, 1981).

Polymerization and Surface Grafting

BETA is involved in the photochemical grafting of acrylamide and N-isopropylacrylamide onto polyethylene, initiated by adsorbed photoinitiators such as BETA. This process results in a decrease in the contact angle of the polymer surface with water, indicating significant changes in surface properties due to the grafting (Geuskens, Etoc, & Di Michele, 2000).

Analytical Applications in Food Science

BETA has been utilized in a high-performance liquid chromatographic method for determining biogenic amines in food products like herring. This method, involving benzoylation of amines with BETA, aids in assessing food quality and safety by analyzing amine levels in various storage conditions (Özoğul et al., 2002).

Modulation of Amino Acid Uptake in Cerebral Arteries

BETA's ability to inhibit ChA in cerebral arteries suggests a role in modulating amino acid transport, potentially impacting the blood-cerebrospinal fluid barrier. This highlights the possibility that acetylcholine synthesis in cerebral blood vessels may be involved in physiological processes beyond cholinergic nerve activity (Duckles, 1982).

Antimicrobial Agent in Dental Applications

BETA has been incorporated as [2-(methacryloyloxy)ethyl]trimethylammonium chloride in experimental resin-based dental sealants to provide antibacterial properties. This application demonstrates its potential in reducing the risk of bacterial infection in dental treatments (Garcia et al., 2019).

Mécanisme D'action

Safety and Hazards

The safety data sheet for a similar compound, Benzyltrimethylammonium chloride, indicates that it is toxic if swallowed or in contact with skin, and harmful if inhaled . It is also suspected of causing genetic defects . It is advised to wear personal protective equipment, avoid dust formation, and use only under a chemical fume hood .

Propriétés

IUPAC Name |

trimethyl-(3-oxo-3-phenylpropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO.ClH/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEBDLGOYFXINS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC(=O)C1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24472-88-6 (Parent) | |

| Record name | (2-Benzoylethyl)trimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067190447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00986214 | |

| Record name | N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00986214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzoylethyl)trimethylammonium chloride | |

CAS RN |

67190-44-7 | |

| Record name | (2-Benzoylethyl)trimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067190447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122481 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00986214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.